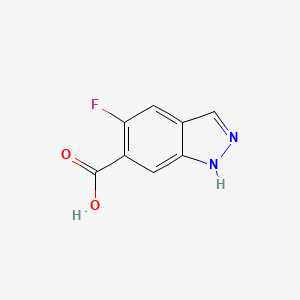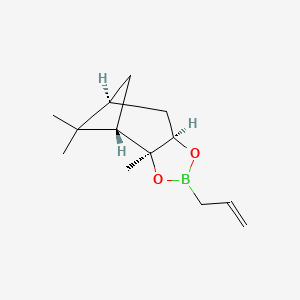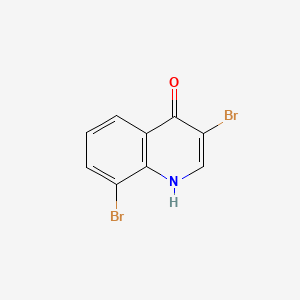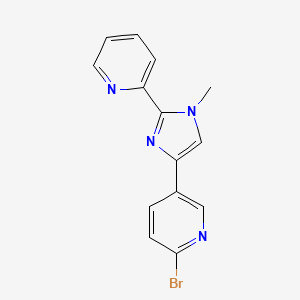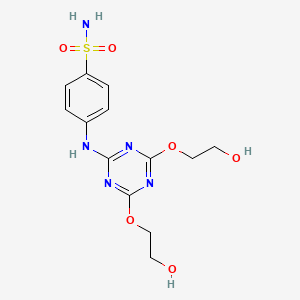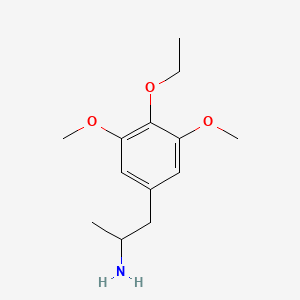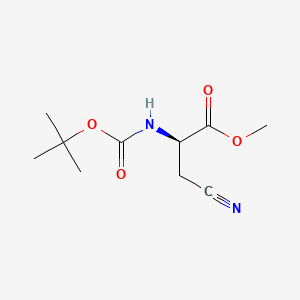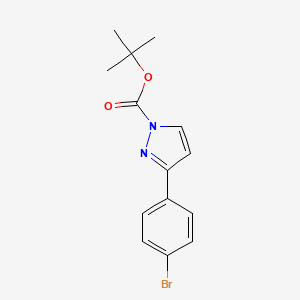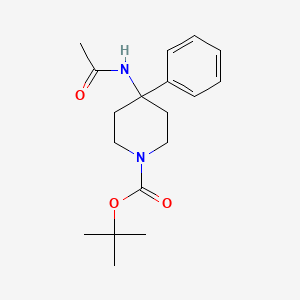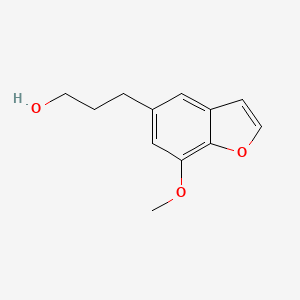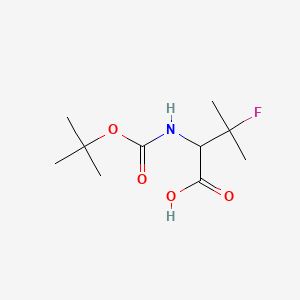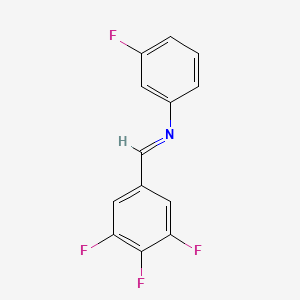
3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline” is a chemical compound with the molecular formula C13H7F4N . It is used in the field of specialty chemicals .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline” consists of 13 carbon atoms, 7 hydrogen atoms, 4 fluorine atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline” include a molecular weight of 253.20 . Other properties such as boiling point, melting point, and density are not specified in the search results .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Fluorinated anilines and their derivatives are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and advanced materials. For instance, the synthesis of 5-trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for antitumor agents like nilotinib, demonstrates the importance of fluorinated anilines in drug development (Yang Shijing, 2013). Additionally, studies on Cu(II) and Pd(II) complexes with F, CF3 bearing 3,5-di-tert-butylsalicylaldimines reveal insights into redox-reactivity and antiproliferative activity, highlighting the application in medicinal chemistry and materials science (V. Kasumov, O. Şahin, H. G. Aktas, 2016).
Materials Science Applications
Fluorinated anilines contribute significantly to the development of materials with unique properties, such as non-linear optical (NLO) materials and fluorescent molecules. Research on vibrational analysis and theoretical studies on fluorinated anilines offer insights into their potential use in NLO materials, demonstrating the effect of fluorine atoms on the molecular structure and properties (B. Revathi, V. Balachandran, B. Raja, K. Anitha, M. Kavimani, 2017). The synthesis of small fluorescent molecules based on aniline derivatives shows the application in bioimaging and sensor technologies (Futa Ogawa, Yukiko Karuo, R. Yamazawa, K. Miyanaga, K. Hori, K. Tani, Kengo Yamada, Yu Saito, K. Funabiki, A. Tarui, Kazuyuki Sato, Kiyoshi Ito, Kentaro Kawai, M. Omote, 2019).
Environmental Impact and Biodegradation
The environmental impact of fluorinated compounds, including anilines, is a growing concern due to their persistence and potential toxicity. Studies on the biodegradation of fluoroanilines by wild strains, such as Labrys portucalensis, provide valuable information on the microbial degradation pathways and the feasibility of using bioremediation to mitigate environmental pollution (C. Amorim, M. Carvalho, C. Afonso, P. Castro, 2013).
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-1-(3,4,5-trifluorophenyl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4N/c14-9-2-1-3-10(6-9)18-7-8-4-11(15)13(17)12(16)5-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJIHZBYUWZWLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=CC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743476 |
Source


|
| Record name | (E)-N-(3-Fluorophenyl)-1-(3,4,5-trifluorophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline | |
CAS RN |
1202493-05-7 |
Source


|
| Record name | (E)-N-(3-Fluorophenyl)-1-(3,4,5-trifluorophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

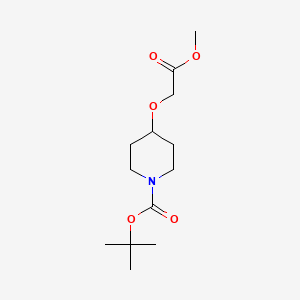
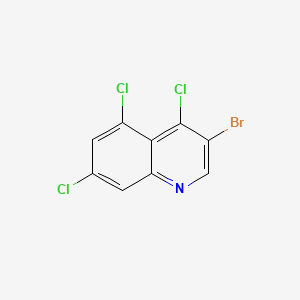
![6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598926.png)
